![molecular formula C21H21N5O3S2 B2797053 N-(4-acetamidophenyl)-2-((4-(2-oxo-2-((pyridin-4-ylmethyl)amino)ethyl)thiazol-2-yl)thio)acetamide CAS No. 941997-65-5](/img/structure/B2797053.png)
N-(4-acetamidophenyl)-2-((4-(2-oxo-2-((pyridin-4-ylmethyl)amino)ethyl)thiazol-2-yl)thio)acetamide
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Description
N-(4-acetamidophenyl)-2-((4-(2-oxo-2-((pyridin-4-ylmethyl)amino)ethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H21N5O3S2 and its molecular weight is 455.55. The purity is usually 95%.
BenchChem offers high-quality N-(4-acetamidophenyl)-2-((4-(2-oxo-2-((pyridin-4-ylmethyl)amino)ethyl)thiazol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-acetamidophenyl)-2-((4-(2-oxo-2-((pyridin-4-ylmethyl)amino)ethyl)thiazol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Amidation and Esterification Reactions
The compound has been employed as a reagent in amidation and esterification reactions. Specifically, 4-acetamidophenyl triflimide (AITF), which is a crystalline stable form of the compound, serves as an activator for carboxylic acids. Under mild conditions, AITF acts as a coupling agent, facilitating the synthesis of peptides, amides, and esters with good to excellent yields . This versatile protocol allows for the efficient formation of these important chemical bonds.
Peptide Synthesis
AITF has found particular utility in peptide synthesis strategies. Peptides are crucial in various biological processes and have applications in drug development, diagnostics, and biochemistry. By using AITF, researchers can achieve peptide segment condensations, demonstrating its effectiveness in assembling complex peptide sequences .
Broad Substrate Scope
The synthetic protocols involving AITF showcase a broad substrate scope and excellent functional group compatibility. Researchers have successfully synthesized a diverse array of compounds, including peptides, amides, and esters, highlighting the compound’s versatility in various chemical contexts .
Regiocontrolled Synthesis of Imidazoles
While not directly related to the compound , it’s worth noting that imidazoles are essential heterocycles used in functional molecules across various applications. Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted, emphasizing their importance in everyday chemistry .
properties
IUPAC Name |
2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(pyridin-4-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3S2/c1-14(27)24-16-2-4-17(5-3-16)25-20(29)13-31-21-26-18(12-30-21)10-19(28)23-11-15-6-8-22-9-7-15/h2-9,12H,10-11,13H2,1H3,(H,23,28)(H,24,27)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNCVWGCGKYQLQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NCC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamidophenyl)-2-((4-(2-oxo-2-((pyridin-4-ylmethyl)amino)ethyl)thiazol-2-yl)thio)acetamide |
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